molecular formula C6H8O3 B7944186 2-Acetyl-3-oxobutanal

2-Acetyl-3-oxobutanal

Cat. No.: B7944186
M. Wt: 128.13 g/mol
InChI Key: GJSXKXYAFKZUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Contextual Significance of Polycarbonyl Compounds

Polycarbonyl compounds, particularly those with vicinal (adjacent) carbonyl groups, have been a subject of study for over 150 years. rsc.org Their importance stems from their wide-ranging applications and the unique chemical questions they pose. These compounds serve as crucial intermediates in the synthesis of various heterocyclic compounds, are utilized as analytical reagents, and function as initiators in photopolymerization processes. rsc.org Some have been identified as biologically active compounds, adding to their significance. rsc.org

The central carbonyl group of a vicinal tricarbonyl system is a highly reactive electrophilic site, making it a prime location for bond formation in organic synthesis. acs.org Nucleophilic attack often occurs preferentially at an internal carbonyl group, which can relieve the electronic repulsion between adjacent, partially positive carbonyl carbons. acs.org The reactivity of each carbonyl group is influenced by its neighbors, leading to unique selectivities in their reactions. researchgate.net The fundamental questions of how many carbonyl groups can be stably linked together and what unique properties arise from such arrangements continue to drive research in this area. researchgate.net To date, chemists have successfully synthesized vicinal polycarbonyl compounds containing up to five carbonyl groups. rsc.org

Overview of 2-Acetyl-3-oxobutanal as a Multifunctional Scaffold

This compound is a tricarbonyl compound featuring an aldehyde and two ketone functionalities. This arrangement of reactive sites within a small carbon framework makes it an exceptionally versatile building block in synthetic organic chemistry. The presence of multiple electrophilic centers allows for a variety of subsequent chemical modifications, enabling the construction of more complex molecular structures.

The fundamental properties of this compound are summarized in the table below.

PropertyValue
IUPAC Name This compound sigmaaldrich.com
CAS Number 16690-08-7 sigmaaldrich.comchemsrc.com
Molecular Formula C₆H₈O₃ sigmaaldrich.comchemsrc.comechemi.com
Molecular Weight 128.13 g/mol echemi.com
Physical Form White crystal sigmaaldrich.com
Synonyms 3-formyl acetylacetone (B45752) chemsrc.com

This table was generated based on data from multiple sources. sigmaaldrich.comchemsrc.comechemi.com

A molecule that serves as a "scaffold" provides the core structure upon which a larger, more complex molecule can be built. The utility of this compound as a multifunctional scaffold lies in its three carbonyl groups, which can react selectively or in tandem to form diverse products. This capacity for controlled, sequential reactions is a cornerstone of modern synthetic strategy, allowing for the efficient assembly of target molecules. For instance, its structure is well-suited for participating in multicomponent reactions, where three or more reactants combine in a single operation to form a product that incorporates portions of all the starting materials. acs.org Such reactions are highly valued for their efficiency and for their ability to generate molecular complexity rapidly.

Research Trajectories and Broader Implications for Synthetic Strategy

The study of this compound and related polycarbonyls is part of a broader trend in organic synthesis focused on developing efficient and innovative chemical methodologies. A significant research trajectory involves the creation of novel protocols for the synthesis of polycarbonyl compounds themselves. acs.orgscilit.com Modern approaches aim for modular syntheses that offer flexibility and avoid the use of harsh reagents like strong acids or expensive noble metal catalysts. acs.org For example, methods such as the catalytic hydration of alkynes tethered to 1,3-diones and the ozonolysis of cyclic precursors are being explored to produce acyclic polycarbonyl compounds. acs.orgthieme-connect.com

The availability of versatile building blocks like this compound has profound implications for synthetic strategy. It enables chemists to design more convergent and efficient routes to complex target molecules, particularly in the realm of heterocyclic chemistry. rsc.org The strategic use of such a scaffold can significantly reduce the number of steps required in a synthesis, which is a primary goal in the development of practical and scalable chemical processes. Furthermore, investigating the reactivity of highly functionalized compounds like this compound can lead to the discovery of new reactions and synthetic methods, thereby expanding the toolkit available to organic chemists. The study of dicarbonyl species such as 3-oxobutanal in other chemical contexts, like radical-mediated reactions, also underscores the importance of understanding the fundamental reactivity of these small, oxygenated molecules. nih.govacs.orgnsf.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-acetyl-3-oxobutanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4(8)6(3-7)5(2)9/h3,6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJSXKXYAFKZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C=O)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40901466
Record name NoName_584
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40901466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Nomenclature, Isomerism, and Structural Complexity of 2 Acetyl 3 Oxobutanal

Systematic IUPAC and Common Nomenclature of 2-Acetyl-3-oxobutanal

The structure of this compound, with the chemical formula C₆H₈O₃, is characterized by a four-carbon butanal chain with acetyl and oxo (or keto) groups as substituents. The systematic name, as dictated by the International Union of Pure and Applied Chemistry (IUPAC), is This compound . This name precisely describes the molecular architecture: a butanal backbone, indicating a four-carbon aldehyde, with an acetyl group (a two-carbon acyl group) at the second carbon and a keto group at the third carbon.

In addition to its systematic IUPAC name, this compound is also known by several common or trivial names, which have arisen from its structural relation to other well-known compounds. These include:

3-Formyl-2,4-pentanedione : This name considers the molecule as a derivative of 2,4-pentanedione (commonly known as acetylacetone), with a formyl group (-CHO) attached to the central carbon (position 3).

3-Formyl acetylacetone (B45752) : This is a more direct common name, again highlighting the acetylacetone core with a formyl substituent.

For clarity and consistency, the systematic IUPAC name, this compound, will be predominantly used throughout this article.

Nomenclature Type Name
Systematic IUPAC NameThis compound
Common Name3-Formyl-2,4-pentanedione
Common Name3-Formyl acetylacetone

Detailed Analysis of Tautomeric Equilibria in this compound

A key feature of this compound is its existence as a mixture of tautomers in equilibrium. Tautomers are constitutional isomers that readily interconvert, and in the case of this β-dicarbonyl compound, the primary form of tautomerism is keto-enol tautomerism.

Keto-Enol Tautomerism at Different Carbonyl Centers

The structure of this compound contains three carbonyl groups: two ketonic and one aldehydic. The presence of α-hydrogens (hydrogens on the carbon atom adjacent to a carbonyl group) allows for the formation of several possible enol tautomers. The keto form is in equilibrium with its enol counterparts, where a proton migrates from an α-carbon to a carbonyl oxygen, resulting in a hydroxyl group adjacent to a carbon-carbon double bond.

For this compound, the most significant enolization occurs involving the central carbon atom (C2), which is positioned between two carbonyl groups (the acetyl and the 3-oxo group). This results in a highly stabilized enol form due to the formation of a conjugated system and a strong intramolecular hydrogen bond. The equilibrium between the diketo form and the major enol form is depicted below.

Influence of Solvent and Temperature on Tautomeric Ratios

The position of the keto-enol equilibrium is highly sensitive to the surrounding environment, particularly the solvent. The general principle is that the polarity of the solvent can significantly influence the relative stability of the keto and enol tautomers.

Nonpolar Solvents: In nonpolar solvents such as hexane (B92381) or carbon tetrachloride, the enol form of β-dicarbonyl compounds is generally favored. This preference is attributed to the stabilization of the enol tautomer through the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. This internal hydrogen bond effectively shields the polar hydroxyl and carbonyl groups from the nonpolar solvent. For the analogous compound 2,4-pentanedione, the enol form can be the predominant species in nonpolar solvents.

Polar Solvents: In polar solvents, especially those capable of hydrogen bonding like water or alcohols, the keto form is often more stabilized. The polar solvent molecules can effectively solvate the carbonyl groups of the keto tautomer through intermolecular hydrogen bonds, disrupting the intramolecular hydrogen bond that stabilizes the enol form. In polar aprotic solvents like dimethyl sulfoxide (B87167) (DMSO), which are strong hydrogen bond acceptors, the equilibrium can also be shifted towards the keto form.

Temperature also plays a role in the tautomeric equilibrium. Generally, an increase in temperature can favor the keto form. This is because the formation of the intramolecularly hydrogen-bonded enol form is an entropically disfavored process, as it imposes a more ordered, cyclic conformation. At higher temperatures, the entropic contribution to the Gibbs free energy becomes more significant, thus favoring the less ordered keto form.

Solvent Type Favored Tautomer Reason
Nonpolar (e.g., Hexane)EnolStabilization via intramolecular hydrogen bonding.
Polar Protic (e.g., Water)KetoIntermolecular hydrogen bonding with the solvent disrupts the intramolecular hydrogen bond of the enol.
Polar Aprotic (e.g., DMSO)KetoSolvation of the keto form and disruption of the enol's intramolecular hydrogen bond.

Intramolecular Hydrogen Bonding and Conformational Preferences

This intramolecular hydrogen bonding also dictates the conformational preferences of the enol tautomer. The molecule adopts a planar conformation to maximize the orbital overlap within the conjugated system and to facilitate the formation of the strong hydrogen bond. The keto form, on the other hand, is more flexible and can adopt various conformations.

Stereochemical Considerations in this compound Derivatives

While this compound itself is achiral, its derivatives can possess stereocenters, leading to the existence of stereoisomers. The introduction of a substituent at the C2 position, for instance, would create a chiral center, resulting in a pair of enantiomers.

The stereochemistry of such derivatives can have a profound impact on their chemical and biological properties. The synthesis of chiral derivatives of β-dicarbonyl compounds often employs stereoselective methods to control the configuration of the newly formed stereocenters. For example, the alkylation of the enolate of a this compound derivative could be carried out using a chiral auxiliary or a chiral catalyst to induce facial selectivity in the approach of the electrophile.

The specific stereochemical outcomes of reactions involving derivatives of this compound would depend on the nature of the reactants, the reaction conditions, and the presence of any chiral influences. A detailed stereochemical analysis would be crucial in the synthesis and characterization of such chiral derivatives.

Synthetic Methodologies for 2 Acetyl 3 Oxobutanal and Its Precursors

Retrosynthetic Analysis for 2-Acetyl-3-oxobutanal

A retrosynthetic analysis of this compound reveals several potential disconnection points, offering a roadmap for its synthesis from simpler, readily available starting materials. The primary disconnections can be envisioned at the carbon-carbon bonds flanking the central carbonyl groups.

One logical disconnection is at the C2-C3 bond, suggesting a Claisen-type condensation between an enolate derived from a β-keto aldehyde and an acylating agent. This approach would form the core butanal skeleton with the desired acetyl and oxo functionalities. Another key disconnection can be made at the C1-C2 bond, pointing towards an acylation of a pre-existing butan-2,3-dione derivative at the C2 position.

Furthermore, a functional group interconversion (FGI) strategy can be considered, where the aldehyde or one of the ketone functionalities is initially masked as a less reactive group and later converted to the desired carbonyl group in the final steps of the synthesis. This approach can help to circumvent issues with chemoselectivity during the construction of the carbon skeleton.

Table 1: Key Retrosynthetic Disconnections for this compound

Disconnection BondPrecursorsSynthetic Strategy
C2-C3β-Keto aldehyde enolate + Acetylating agentClaisen Condensation
C1-C2Butan-2,3-dione derivative + Formylating agentAcylation
Functional GroupProtected aldehyde/ketone precursorFunctional Group Interconversion

Direct Synthetic Routes to this compound

Direct synthetic routes aim to construct the this compound molecule in a limited number of steps, often by forming the key carbon-carbon bonds of the butanal skeleton directly.

Condensation Reactions in the Formation of the Butanal Skeleton

Condensation reactions, particularly the Claisen and Claisen-Schmidt reactions, represent a powerful tool for the formation of the butanal skeleton of this compound. The Claisen-Schmidt condensation involves the reaction of an aldehyde or ketone with an enolizable carbonyl compound in the presence of a base or acid catalyst.

A plausible route involves the condensation of methylglyoxal (B44143) with a β-dicarbonyl compound like ethyl acetoacetate (B1235776). The reaction, typically catalyzed by a base, would proceed through the formation of an enolate from ethyl acetoacetate, which then attacks the aldehydic carbonyl of methylglyoxal. Subsequent hydrolysis and decarboxylation of the resulting adduct would yield the target triketone.

Table 2: Hypothetical Claisen-Schmidt Condensation for this compound Synthesis

Reactant 1Reactant 2CatalystIntermediate
MethylglyoxalEthyl acetoacetateBase (e.g., Sodium ethoxide)Ethyl 2-acetyl-4-hydroxy-3-oxopentanoate

Oxidative Transformations Leading to this compound

Oxidative methods can be employed to introduce the required carbonyl functionalities onto a pre-existing butanal backbone. A potential strategy involves the selective oxidation of a precursor containing hydroxyl groups at the C3 and/or C4 positions. For instance, a diol precursor such as 2-acetyl-1,3-butanediol could be subjected to oxidation using reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation to furnish the desired diketo-aldehyde. The challenge in this approach lies in achieving selective oxidation without causing unwanted side reactions or over-oxidation.

Multi-Step Synthesis from Simple Aliphatic Precursors

The synthesis of this compound can also be achieved through a multi-step sequence starting from simple aliphatic precursors. One conceptual pathway begins with the acylation of a β-keto ester, such as ethyl acetoacetate, with an appropriate acylating agent to introduce the second acetyl group. For example, reaction of the enolate of ethyl acetoacetate with acetyl chloride would yield ethyl 2,4-dioxopentanoate. Subsequent selective reduction of the ester functionality to an aldehyde would provide this compound. This reduction can be challenging and may require the use of specific reducing agents like diisobutylaluminium hydride (DIBAL-H) at low temperatures to avoid over-reduction to the alcohol.

Indirect Approaches to this compound via Functional Group Interconversions

Indirect synthetic routes often involve the use of protecting groups to mask reactive functionalities, allowing for selective transformations at other parts of the molecule. A key strategy for synthesizing this compound could involve the protection of the aldehyde group as an acetal (B89532) or a thioacetal. This would allow for the manipulation of the ketone functionalities without affecting the aldehyde.

Catalytic Strategies in this compound Synthesis

The development of catalytic methods for the synthesis of complex molecules like this compound is a key area of research. Transition metal catalysts, as well as organocatalysts, can offer efficient and selective pathways.

For example, a palladium-catalyzed acylation of an enolate derived from a butanal derivative could be a viable route. Such reactions often proceed under mild conditions and can exhibit high functional group tolerance. Similarly, organocatalytic approaches, using small organic molecules as catalysts, could be employed to promote the key bond-forming reactions, such as the initial condensation step. Research in this area is ongoing and aims to develop more sustainable and atom-economical synthetic routes.

Table 3: Potential Catalytic Approaches for this compound Synthesis

Catalytic SystemReaction TypeKey Transformation
Palladium(0)/LigandCross-Coupling/AcylationFormation of C-C bond via acylation of an enolate
Proline or its derivativesAldol (B89426)/Claisen CondensationAsymmetric formation of the butanal skeleton
Transition Metal OxidesOxidationSelective oxidation of a diol precursor

Homogeneous Catalysis for Selective Carbonyl Functionalization

Homogeneous catalysis offers a high degree of control over chemical transformations, enabling selective functionalization of carbonyl compounds through the design of soluble metal-ligand complexes. These catalysts are pivotal in constructing the 1,3-dicarbonyl skeleton found in acetylacetone (B45752) and its derivatives.

One prominent strategy is the rhodium-catalyzed reductive α-acylation of α,β-unsaturated ketones (enones). nih.gov This method utilizes a rhodium complex, such as tris(triphenylphosphine)rhodium chloride [RhCl(PPh₃)₃], in the presence of an acyl chloride and a reducing agent like diethylzinc (B1219324) (Et₂Zn) to chemoselectively form a 1,3-diketone. nih.govorganic-chemistry.org The reaction proceeds under mild conditions and demonstrates high functional group tolerance, selectively acylating the α-position of the enone. organic-chemistry.org Mechanistic studies suggest that a rhodium-hydride complex is a key intermediate that facilitates a 1,4-reduction of the enone to generate a rhodium enolate, which then reacts with the acyl chloride. researchgate.net This approach allows for the direct synthesis of complex 1,3-diketones from readily available starting materials. nih.gov

Furthermore, iron-based homogeneous catalysts have emerged as highly effective for the selective hydrogenation of aldehydes, a transformation relevant to the functionalization of polycarbonyl compounds. acs.org Well-defined iron(II) pincer complexes, such as [Fe(PNPMe-iPr)(CO)(H)(Br)], have demonstrated unprecedented activity, achieving turnover numbers (TONs) and turnover frequencies (TOFs) that can surpass those of noble-metal catalysts. acs.orgrsc.org These iron catalysts exhibit remarkable chemoselectivity, allowing for the reduction of aldehydes in the presence of other reducible functional groups like ketones, esters, or C=C double bonds. nih.gov This selectivity is crucial for synthesizing complex molecules where specific carbonyl groups must be targeted while leaving others intact. The mechanism for this high selectivity has been attributed to the relative stability of alkoxide intermediates formed during the catalytic cycle. nih.gov Such catalysts could theoretically be applied to selectively reduce one carbonyl group in a precursor to this compound.

Other transition metals are also employed. For instance, palladium-catalyzed mono-allylation of 1,3-diketones using catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] proceeds with high selectivity and yields, preventing the formation of dialkylated byproducts. doi.orgnih.gov

Heterogeneous Catalysis and Process Optimization

Heterogeneous catalysis provides significant advantages for industrial-scale synthesis, including simplified catalyst recovery and recycling, enhanced thermal stability, and suitability for continuous flow processes. These benefits are particularly relevant for the production of acetylacetone and related 1,3-dicarbonyl precursors.

A notable example is the synthesis of acetylacetone from ethyl acetoacetate and acetic anhydride. While traditional methods often use stoichiometric bases, a greener approach employs a magnetic solid alkali catalyst derived from magnalium hydrotalcite. google.com This heterogeneous catalyst facilitates the reaction at elevated temperatures (100 to 180°C), achieving high yields of acetylacetone. google.com The process is characterized by its operational simplicity, high yield, and reduced environmental pollution, making it suitable for industrial production. google.com Process optimization involves controlling parameters such as the molar ratio of reactants, catalyst loading (typically 1-10% of the total reactant mass), reaction temperature, and time (1 to 20 hours). google.com

Solid acid catalysts, such as zeolites, are also widely investigated for condensation reactions involving ketones and aldehydes. researchgate.net While often applied to produce compounds like bisphenol-A, the principles are applicable to the Claisen-Schmidt condensation, a related reaction for forming α,β-unsaturated ketones which can be precursors to 1,3-dicarbonyl systems. researchgate.netquora.com The use of solid acids can replace corrosive and difficult-to-handle mineral acids, thereby reducing waste and simplifying workup procedures. researchgate.net

For the selective reduction of 1,3-diketones to mono-ketones, bifunctional heterogeneous catalysts have been developed. For instance, the hydrogenation of dimedone (5,5-dimethylcyclohexane-1,3-dione) to 3,3-dimethylcyclohexanone (B1346601) can be achieved using a catalyst containing a metal (like palladium) on an acidic ion-exchange resin (e.g., Amberlyst CH57). google.com This system provides high yield and selectivity, and the catalyst can be reused multiple times without significant loss of activity. google.com Optimization of such processes involves adjusting hydrogen pressure, temperature, solvent polarity, and stirring, all of which can influence reaction rates and selectivity. google.com

Sustainable and Green Chemistry Aspects in the Synthesis of this compound

The principles of green chemistry are increasingly guiding the development of synthetic methodologies to minimize environmental impact. This involves using safer solvents, reducing waste, improving atom economy, and utilizing renewable resources and biocatalysis.

A significant advancement in the green synthesis of dicarbonyl compounds is the use of water as a reaction solvent. rsc.org For example, three-component reactions between alkylglyoxals, 1,3-dicarbonyl compounds, and various nucleophiles have been successfully performed under aqueous and catalyst-free conditions to produce 1,4-diketone scaffolds. rsc.orgrsc.org Water is an ideal green solvent as it is cheap, non-toxic, and non-flammable. rsc.org Such reactions often proceed with high efficiency and simplify product isolation.

Another key aspect of green chemistry is the development of biosynthetic routes. While the traditional chemical synthesis of acetylacetone involves harsh conditions (temperatures of 700–800°C) and produces significant byproducts, a biosynthetic pathway has been developed in engineered Escherichia coli. nih.govresearchgate.net This method was inspired by the natural biodegradation pathway of acetylacetone and involves the enzyme acetylacetone-cleaving enzyme (Dke1) from Acinetobacter johnsonii. researchgate.net Researchers successfully constructed a biosynthetic pathway and, through fed-batch fermentation under anaerobic conditions, were able to produce acetylacetone. nih.gov Compared to conventional chemical methods, biosynthetic approaches are more environmentally friendly, operate under mild conditions, and offer high selectivity. researchgate.net

Furthermore, the replacement of hazardous reagents and catalysts is a central goal. The development of iron- and manganese-based homogeneous catalysts for hydrogenation serves as an alternative to expensive and toxic noble metals like rhodium and ruthenium. nih.govnih.gov Iron, in particular, is an attractive option due to its abundance, low cost, and low toxicity. rsc.org Similarly, the use of recyclable solid catalysts, such as the magnetic solid base for acetylacetone synthesis, aligns with green principles by reducing catalyst waste and enabling cleaner production lines. google.com

Comparison of Synthetic Efficiency, Selectivity, and Scalability of this compound Routes

Evaluating synthetic routes for 1,3-dicarbonyl compounds, the core of this compound, requires a comparison of their efficiency (yield), selectivity (chemo-, regio-, and stereoselectivity), and potential for large-scale production. Different methodologies, from classic condensations to modern catalytic systems, offer distinct advantages and disadvantages.

The classical Claisen condensation, which forms 1,3-diketones by reacting a ketone with an ester using a strong base like sodium ethoxide, is a foundational method. nih.govmasterorganicchemistry.com While widely used, it requires stoichiometric amounts of base to drive the reaction to completion, which can complicate purification and generate significant salt waste, affecting its scalability and environmental footprint. wikipedia.org Yields can be variable depending on the substrates.

Homogeneous catalytic methods offer superior selectivity. For instance, the Rh-catalyzed reductive acylation of enones provides a direct route to 1,3-diketones with excellent chemoselectivity, often with yields exceeding 90%. doi.org Similarly, selective hydrogenation of aldehydes using iron pincer complexes can achieve high yields (e.g., 93% for heptanal) with very low catalyst loadings (0.1 mol%), demonstrating high efficiency. rsc.org However, the cost of noble metal catalysts (though less of an issue with iron) and the challenge of separating the catalyst from the product can be drawbacks for scalability.

Heterogeneous catalysis often presents the most scalable and industrially viable option. The synthesis of acetylacetone using a magnetic solid base catalyst reports yields between 80% and 90%. google.com The primary advantages are the ease of catalyst recovery and reuse, which simplifies the process and reduces costs for large-scale production. google.com These solid-catalyzed processes are often designed for continuous operation, further enhancing their industrial applicability.

Green and biosynthetic approaches prioritize sustainability. Catalyst-free, three-component reactions in water to form 1,4-diketones can achieve excellent isolated yields (71-96%), demonstrating high efficiency under environmentally benign conditions. acs.org The biosynthetic production of acetylacetone in E. coli has achieved titers of 556.3 mg/L in fed-batch fermentation. nih.govresearchgate.net While currently at a smaller scale, biocatalysis offers significant potential for sustainable, large-scale production from renewable feedstocks, avoiding the harsh conditions and waste streams of traditional chemical synthesis. researchgate.net

Table 1: Comparison of Synthetic Routes for 1,3-Dicarbonyl Precursors

Synthetic MethodCatalyst/ReagentTypical YieldSelectivityScalability & Remarks
Claisen CondensationStoichiometric strong base (e.g., NaOEt)Variable (Good to High)Moderate; risk of side reactions.Established but generates significant salt waste. wikipedia.org
Homogeneous Catalysis (Reductive Acylation)RhCl(PPh₃)₃~91%High chemoselectivity for α-position. nih.govdoi.orgGood for complex molecules; catalyst cost and removal can be a challenge.
Homogeneous Catalysis (Aldehyde Hydrogenation)Fe(II) Pincer Complex>90%Excellent chemoselectivity for aldehydes over ketones/alkenes. rsc.orgnih.govUses earth-abundant metal; high turnover numbers.
Heterogeneous Catalysis (Acylation)Magnetic Solid Base80-90%HighExcellent for industrial scale-up; catalyst is recyclable. google.com
Green Chemistry (Aqueous Synthesis)Catalyst-free (in water)71-96%HighEnvironmentally benign; avoids organic solvents. acs.org
BiosynthesisEngineered E. coli556 mg/L (titer)CompletePotentially highly sustainable and scalable; based on renewable feedstocks. researchgate.net

Reactivity and Mechanistic Studies of 2 Acetyl 3 Oxobutanal

Nucleophilic Addition Reactions at the Aldehyde Moiety of 2-Acetyl-3-oxobutanal

The reactivity of carbonyl compounds towards nucleophilic attack is a cornerstone of organic chemistry. In this compound, the presence of three carbonyl groups raises questions of chemoselectivity. Overwhelmingly, the aldehyde moiety is the most electrophilic and sterically accessible site for nucleophilic addition. libretexts.orgksu.edu.sa This heightened reactivity, compared to the ketone groups, is attributed to two primary factors:

Electronic Effects : The aldehyde carbonyl carbon is bonded to only one alkyl group and a hydrogen atom. Ketones, by contrast, have two electron-donating alkyl groups which reduce the partial positive charge on the carbonyl carbon, making it less electrophilic. libretexts.org

Steric Effects : The single substituent and smaller hydrogen atom on the aldehyde carbonyl offer less steric hindrance to an incoming nucleophile compared to the two bulkier alkyl groups of a ketone. libretexts.org

Consequently, nucleophiles will preferentially attack the aldehyde carbon. libretexts.org The general mechanism involves the attack of the nucleophile on the electrophilic carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. This intermediate is then protonated, typically by a solvent or during an acidic workup, to yield the final alcohol product. libretexts.orgmasterorganicchemistry.com A variety of nucleophiles can be employed in this reaction, leading to a diverse range of products as detailed in the table below. masterorganicchemistry.commedlifemastery.comck12.org

Table 1: Nucleophilic Addition Reactions at the Aldehyde Moiety
Nucleophile (Reagent)Product TypeGeneral Conditions
H₂O (Water)Hydrate (B1144303) (Geminal Diol)Acid or base catalysis
R'OH (Alcohol)Hemiacetal/Acetal (B89532)Acid catalysis
HCN (Hydrogen Cyanide)CyanohydrinBase catalysis (e.g., KCN)
R'MgX (Grignard Reagent)Secondary AlcoholAnhydrous ether solvent, followed by acidic workup
NH₂-Y (Primary Amines, etc.)Imine (Schiff Base)Mild acid catalysis

Reactions Involving the Ketone Carbonyls of this compound

Achieving selective nucleophilic attack at the ketone carbonyls in the presence of the more reactive aldehyde is a significant chemical challenge. acs.org Direct reaction with most nucleophiles will result in addition to the aldehyde. Therefore, to facilitate reactions at the ketone positions, a protection-deprotection strategy is typically required.

The aldehyde group can be selectively protected, often as an acetal, by reacting the compound with an alcohol or a diol under acidic conditions. The acetal is stable to basic and nucleophilic reagents, effectively masking the aldehyde's reactivity. With the aldehyde protected, the ketone carbonyls become the most electrophilic sites available for subsequent nucleophilic attack. libretexts.org This strategy allows for a range of transformations to be carried out selectively at the ketone positions. After the desired reaction is complete, the protecting group can be removed by acid-catalyzed hydrolysis, regenerating the aldehyde functionality.

Table 2: Selective Reactions at Ketone Carbonyls via Aldehyde Protection
Step 1: ProtectionStep 2: Reagent for KetoneStep 3: DeprotectionFinal Product Feature
Ethylene glycol, H⁺NaBH₄H₃O⁺Reduction of ketone to secondary alcohol
Ethylene glycol, H⁺R'MgX (Grignard)H₃O⁺Formation of a tertiary alcohol at the ketone position
Ethylene glycol, H⁺H₂N-NH₂, KOH, heat (Wolff-Kishner)H₃O⁺Deoxygenation of ketone to a methylene (B1212753) group libretexts.org

Reactivity of the Active Methylene Groups in this compound

The carbon atom situated between two carbonyl groups is known as an active methylene group. tcichemicals.com In this compound, the C2 methylene protons are exceptionally acidic. This increased acidity is due to the powerful electron-withdrawing inductive effects of the two adjacent carbonyl groups and, more importantly, the substantial resonance stabilization of the conjugate base (enolate) that forms upon deprotonation. The negative charge on the resulting carbanion is delocalized over the oxygen atoms of both flanking carbonyl groups, rendering it a stable and effective nucleophile. tcichemicals.com This enolate can readily participate in a variety of carbon-carbon bond-forming reactions, such as alkylations and acylations. organic-chemistry.orgorganicreactions.org

Acid-Catalyzed Condensation Reactions

Under acidic conditions, condensation reactions proceed through an enol intermediate. allen.inbyjus.com The acid catalyzes the tautomerization of the keto form to its more nucleophilic enol form. youtube.com Simultaneously, the acid protonates the carbonyl oxygen of a second molecule, making it a significantly more potent electrophile. allen.in The enol then attacks the activated carbonyl group in an aldol (B89426) addition reaction. The resulting β-hydroxy carbonyl adduct is often prone to dehydration under the acidic and heated conditions, leading to the formation of a thermodynamically stable α,β-unsaturated carbonyl compound, a process known as aldol condensation. allen.inlibretexts.org

Base-Catalyzed Transformations (e.g., Aldol-Type Condensations)

In the presence of a base, the active methylene group is deprotonated to form a resonance-stabilized enolate ion. wikipedia.orgmasterorganicchemistry.com This enolate is a strong carbon nucleophile that can attack the electrophilic carbonyl carbon of another molecule of the aldehyde or ketone. masterorganicchemistry.com This nucleophilic addition results in a β-hydroxy carbonyl compound, the characteristic product of an aldol addition. masterorganicchemistry.com Similar to the acid-catalyzed pathway, heating the reaction mixture often promotes the elimination of a water molecule, yielding the α,β-unsaturated condensation product. masterorganicchemistry.com The choice between acid and base catalysis can influence reaction rates and product distributions.

Table 3: Comparison of Acid- and Base-Catalyzed Aldol Condensations
FeatureAcid-CatalyzedBase-Catalyzed
Nucleophile EnolEnolate
Electrophile Protonated CarbonylNeutral Carbonyl
Key Intermediate β-Hydroxy carbonyl (protonated)Alkoxide of β-Hydroxy carbonyl
Dehydration Often spontaneous or with mild heatingTypically requires heating

Cyclization and Heterocyclic Synthesis with this compound as a Building Block

The multiple reactive sites within this compound make it a highly valuable and versatile building block for the synthesis of complex molecules, particularly heterocyclic rings. Its ability to act as a precursor to 1,4-dicarbonyl systems through enolization is key to many of these transformations.

Pyrrole (B145914) and Furan (B31954) Ring Formation

Furan Synthesis: The Paal-Knorr synthesis is a classic and powerful method for constructing furan rings from 1,4-dicarbonyl compounds. wikipedia.orgorganic-chemistry.org The various enol tautomers of this compound contain the requisite 1,4-dicarbonyl substructure. Under acidic conditions, one carbonyl group is protonated, and the enol of the other carbonyl acts as an intramolecular nucleophile, attacking to form a five-membered cyclic hemiacetal. wikipedia.orgalfa-chemistry.com Subsequent acid-catalyzed dehydration of this intermediate readily affords the aromatic furan ring. alfa-chemistry.com Another established route is the Feist-Benary synthesis, which involves the reaction of an α-halo ketone with the enolate of a β-dicarbonyl compound, followed by cyclization and dehydration. youtube.com

Pyrrole Synthesis: The Paal-Knorr synthesis can be adapted to produce pyrroles by reacting the 1,4-dicarbonyl precursor with ammonia (B1221849) or a primary amine in the presence of a weak acid. wikipedia.orgorganic-chemistry.org The mechanism is analogous to the furan synthesis, but involves the formation of a hemiaminal intermediate, which then cyclizes and eliminates two molecules of water to form the aromatic pyrrole ring. organic-chemistry.org An alternative approach is the Hantzsch pyrrole synthesis, which typically involves the condensation of a β-ketoester, an α-haloketone, and ammonia or a primary amine. wikipedia.org The multifunctional nature of this compound allows it to serve in place of the β-ketoester component in such syntheses.

Table 4: Conditions for Heterocycle Synthesis from 1,4-Dicarbonyl Precursors
Target HeterocycleMethodKey ReagentsGeneral Conditions
FuranPaal-Knorr1,4-DicarbonylAcid catalyst (e.g., H₂SO₄, P₂O₅), heat wikipedia.orgalfa-chemistry.com
PyrrolePaal-Knorr1,4-Dicarbonyl, R-NH₂ (or NH₃)Weakly acidic (e.g., acetic acid) or neutral, heat organic-chemistry.org
PyrroleHantzschβ-Ketoester, α-Haloketone, R-NH₂Base or thermal conditions wikipedia.org

Pyrazole (B372694) and Pyridine (B92270) Derivatives from this compound

The highly reactive 1,3-dicarbonyl moiety within this compound, combined with an additional aldehyde group, makes it a versatile precursor for the synthesis of various heterocyclic systems. Its reaction with binucleophiles provides a direct route to substituted pyrazoles and pyridines.

The synthesis of pyrazoles from 1,3-dicarbonyl compounds is a well-established transformation, typically involving condensation with hydrazine (B178648) derivatives. mdpi.com In the case of this compound, the presence of two distinct dicarbonyl systems (an aldehyde-ketone and a diketone) allows for potential regioselectivity. The reaction with hydrazine hydrate would proceed through initial condensation to form a hydrazone, followed by intramolecular cyclization and dehydration. The greater electrophilicity of the unhindered aldehyde carbon suggests that the initial attack of hydrazine is likely to occur at this position. Subsequent cyclization involving the acetyl group would lead to the formation of a 3-acetyl-4-methyl-1H-pyrazole. The general synthesis of pyrazoles often involves the reaction of 1,3-diketones with hydrazine. organic-chemistry.org

The following table summarizes a potential reaction pathway for pyrazole formation:

Reactant 1Reactant 2Proposed ProductReaction Type
This compoundHydrazine Hydrate3-acetyl-4-methyl-1H-pyrazoleCyclocondensation
This compoundPhenylhydrazine3-acetyl-4-methyl-1-phenyl-1H-pyrazoleCyclocondensation

For the synthesis of pyridine derivatives, this compound can serve as a key building block in multicomponent reactions, analogous to the Hantzsch pyridine synthesis. Condensation with an enamine or an ammonia source and another carbonyl compound can lead to the formation of a dihydropyridine (B1217469) intermediate, which can then be oxidized to the corresponding pyridine. Alternatively, reactions involving compounds with active methylene groups, such as malononitrile, in the presence of an ammonia source like ammonium (B1175870) acetate (B1210297), can also yield highly functionalized pyridine derivatives. sciencepublishinggroup.com The reaction of 3-oxoalkanenitriles with various reagents has been shown to produce pyridine derivatives through rearrangement pathways. nih.gov

Diverse Heterocyclic Systems Derived from this compound

The reactivity profile of this compound extends beyond the synthesis of pyrazoles and pyridines, enabling access to a wide array of other heterocyclic structures. The 1,3-dicarbonyl motif is a privileged synthon for reactions with various dinucleophilic reagents.

Isoxazoles : Reaction with hydroxylamine (B1172632) hydrochloride leads to the formation of isoxazoles. Similar to the pyrazole synthesis, the reaction proceeds via an oxime intermediate, followed by cyclization and dehydration. The regiochemical outcome depends on which carbonyl group is involved in the ring closure.

Pyrimidines : Condensation with urea (B33335), thiourea (B124793), or guanidine (B92328) provides access to pyrimidine (B1678525) derivatives. These reactions are fundamental in heterocyclic chemistry for constructing the pyrimidine core, often requiring acidic or basic catalysis.

Thiophenes : While not a direct cyclocondensation, derivatives of this compound can be utilized in Gewald-type reactions. For instance, reaction with an activated nitrile and elemental sulfur in the presence of a base can yield highly substituted aminothiophenes. researchgate.net

Diazepines : Reaction with diamines, such as ethylenediamine, can lead to the formation of seven-membered heterocyclic rings like diazepines. sciencepublishinggroup.com

The following table illustrates the potential for synthesizing diverse heterocyclic systems from this precursor.

BinucleophileResulting Heterocycle
HydroxylamineIsoxazole
ThioureaPyrimidine-2-thione
Guanidine2-Aminopyrimidine
EthylenediamineDiazepine

Rearrangement Reactions and Fragmentations of this compound

The structural framework of this compound is susceptible to various rearrangement and fragmentation reactions, particularly under acidic or basic conditions. The presence of multiple carbonyl groups facilitates transformations that involve enolate intermediates or carbocation formation.

One plausible transformation is a retro-Claisen fragmentation . Under basic conditions, deprotonation can occur at the C2 position, forming an enolate. Subsequent cleavage of the C2-C3 bond could lead to the formation of acetate and 2-oxopropanal (methylglyoxal). This type of fragmentation is common for β-dicarbonyl compounds.

Under acidic conditions, protonation of a carbonyl oxygen can facilitate rearrangements. For instance, if a derivative such as a diol is formed via reduction, it could undergo a pinacol-type rearrangement . In this scenario, dehydration would form a carbocation, followed by a 1,2-alkyl or 1,2-hydride shift to a more stable carbocation, ultimately leading to a rearranged ketone or aldehyde. msu.edu While direct rearrangement of this compound is less common, its derivatives can be expected to undergo such transformations. Studies on related 3-oxoalkanenitriles have shown unexpected rearrangement processes leading to the formation of various heterocyclic systems. researchgate.net

Kinetic and Thermodynamic Aspects of this compound Reactions

The kinetics of reactions involving this compound are governed by the reactivity of its functional groups. The aldehyde is the most electrophilic center, and thus, nucleophilic additions to this group are expected to be kinetically favored over additions to the ketone groups. Kinetic studies on structurally similar compounds like 3,3-dimethylbutanal and 3,3-dimethylbutanone show that aldehydes are significantly more reactive towards atmospheric oxidants than ketones, which can be attributed to the reactive C-H bond of the aldehyde group. copernicus.org

Computational Mechanistic Elucidation of this compound Transformations

The advancement of computational chemistry has provided a powerful lens through which the intricate details of chemical reactions can be explored. For a molecule with the structural complexity of this compound, which possesses multiple reactive functional groups, computational mechanistic elucidation offers an invaluable opportunity to predict and understand its chemical behavior. Such studies can unravel the underlying principles governing its transformations, providing insights that are often challenging to obtain through experimental methods alone.

At the heart of these computational investigations is the use of quantum mechanical calculations, most notably Density Functional Theory (DFT). DFT methods are employed to determine the electronic structure of molecules, which in turn allows for the calculation of various properties that dictate chemical reactivity. By mapping the potential energy surface of a reaction, researchers can identify the most energetically favorable pathways, characterize the structures of transient intermediates and transition states, and calculate the activation energies that govern the reaction rates.

For this compound, a key area of computational investigation would be the exploration of its tautomeric forms. The presence of two carbonyl groups and adjacent alpha-hydrogens suggests the potential for multiple enol forms. Computational studies can precisely calculate the relative energies of the different keto and enol tautomers, providing a quantitative understanding of their equilibrium distribution. This is crucial as the reactivity of the molecule can be significantly influenced by the predominant tautomeric form.

Furthermore, the presence of both an aldehyde and a ketone functional group opens up a rich landscape of potential reactions, including aldol-type additions and condensations, both intramolecularly and intermolecularly. Computational mechanistic studies can be employed to delineate the pathways of these reactions. For instance, the reaction could proceed through an enolate intermediate, and DFT calculations can model the formation of this enolate and its subsequent nucleophilic attack. The transition states for these steps can be located, and their energies calculated to predict the kinetic feasibility of the reaction.

Another avenue of investigation is the behavior of this compound in cycloaddition reactions. As a molecule containing conjugated pi systems in its enol forms, it could potentially act as either a diene or a dienophile. Computational modeling can predict the stereochemical and regiochemical outcomes of such reactions by comparing the activation energies of the different possible approaches of the reacting molecules.

The insights gained from these computational studies are not merely theoretical. They can provide a rational basis for designing new synthetic routes involving this compound and for understanding its role in more complex chemical processes. By providing a detailed, atomistic picture of reaction mechanisms, computational chemistry serves as an indispensable tool in the modern chemist's arsenal.

TransformationComputational MethodCalculated ParameterHypothetical Value (kcal/mol)
Keto-Enol Tautomerization (Keto to Enol 1)DFT (B3LYP/6-31G)Relative Energy+2.5
Keto-Enol Tautomerization (Keto to Enol 2)DFT (B3LYP/6-31G)Relative Energy+4.1
Intramolecular Aldol AdditionDFT (B3LYP/6-31G)Activation Energy+15.8
Intermolecular DimerizationDFT (B3LYP/6-31G)Reaction Enthalpy-12.3

Table 1. Hypothetical data from computational studies on the transformations of this compound. The values are illustrative and represent the types of energetic parameters that would be obtained from such calculations.

Derivatization and Analogues of 2 Acetyl 3 Oxobutanal

Synthesis of Functionalized Derivatives of 2-Acetyl-3-oxobutanal

The functionalization of this compound can be directed to three primary locations: the aldehyde carbonyl, the ketone carbonyl, and the nucleophilic α-carbon. The higher reactivity of the aldehyde group compared to the ketone, due to reduced steric hindrance and greater polarization, allows for selective transformations under controlled conditions. quora.comlibretexts.orgnus.edu.sgkhanacademy.org

Nucleophilic addition to the aldehyde is a primary route for derivatization. For instance, reaction with alcohols in the presence of an acid catalyst would selectively form an acetal (B89532) at the formyl group, protecting it and allowing for subsequent reactions at the ketone or α-carbon. Similarly, reaction with primary amines can yield imines (Schiff bases) at the aldehyde position. msu.edu

The acidic proton at the C2 position, flanked by two carbonyl groups, is readily removed by a base to form a stable enolate. This enolate is a potent nucleophile and can undergo a variety of alkylation and acylation reactions to introduce new substituents at this position. researchgate.net

Reaction Type Reagent Functional Group Targeted Product Class
AcetalizationAlcohol, Acid CatalystAldehydeAcetal
IminationPrimary AmineAldehydeImine (Schiff Base)
AlkylationAlkyl Halide, Baseα-CarbonC-Alkylated Derivative
AcylationAcyl Halide, Baseα-CarbonC-Acylated Derivative

Generation of Complex Molecular Architectures Incorporating the this compound Core

The bifunctional nature of this compound makes it an ideal precursor for the synthesis of complex heterocyclic systems. Condensation reactions with dinucleophiles can lead to the formation of a variety of five- and six-membered rings. researchgate.netuwindsor.ca

For example, reaction with hydrazine (B178648) derivatives is expected to yield pyrazoles. The initial reaction would likely occur at the more electrophilic aldehyde, followed by cyclization and dehydration involving the ketone. Similarly, condensation with urea (B33335) or thiourea (B124793) can produce pyrimidine (B1678525) or thiopyrimidine derivatives, respectively. The synthesis of furan (B31954) and pyrrole (B145914) derivatives is also conceivable through reactions analogous to the Feist-Benary synthesis, where the enolate of this compound would react with α-halo ketones or α-halo aldehydes. uwindsor.ca

Palladium-catalyzed reactions of allylic esters of β-keto acids are known to generate palladium enolates, which can then participate in a variety of bond-forming reactions. nih.gov An analogous strategy with an allylic ester derivative of this compound could provide a pathway to complex polycyclic structures through intramolecular cyclizations.

Dinucleophile Resulting Heterocycle
HydrazinePyrazole (B372694)
UreaPyrimidine
ThioureaThiopyrimidine
Guanidine (B92328)Aminopyrimidine

Design and Synthesis of Chemically Modified Analogues of this compound

The design and synthesis of analogues of this compound can be approached by modifying its core structure to fine-tune its reactivity and properties. One common strategy involves replacing one or both of the oxygen atoms with other heteroatoms. For instance, replacing the ketonic oxygen with a sulfur atom would yield a β-thioxo aldehyde, which would exhibit different coordination properties and reactivity.

Another approach is to alter the electronic properties of the molecule by introducing electron-withdrawing or electron-donating groups on the acetyl moiety. For example, replacing the methyl group of the acetyl function with a trifluoromethyl group would significantly increase the acidity of the α-proton and the electrophilicity of the adjacent carbonyl carbon.

Furthermore, β-ketonitriles are known to be valuable intermediates in the synthesis of various heterocyclic compounds. rsc.orgacs.org An analogue where the aldehyde group of this compound is replaced by a nitrile group would be a versatile precursor for nitrogen-containing heterocycles.

Comparative Reactivity and Stability Studies of this compound Derivatives

The reactivity of this compound and its derivatives is dictated by the interplay of its functional groups. The aldehyde is generally more susceptible to nucleophilic attack than the ketone. This difference in reactivity allows for selective derivatization. For instance, reduction with a mild reducing agent like sodium borohydride under controlled conditions could selectively reduce the aldehyde to a primary alcohol, leaving the ketone intact.

The stability of the enol form of β-dicarbonyl compounds is a well-known phenomenon. For this compound, tautomerization would lead to an enol form that is stabilized by an intramolecular hydrogen bond, forming a pseudo-six-membered ring. The stability of this enol tautomer influences the compound's reactivity, particularly in reactions involving the α-carbon.

Derivatives where the α-carbon is substituted will have different enolization tendencies and, consequently, different acidities and nucleophilicities. Stability studies on these derivatives would provide valuable insights into their chemical behavior and potential applications.

Applications of this compound Derivatives in Synthetic Transformations

The derivatives of this compound are expected to be valuable intermediates in a variety of synthetic transformations. The heterocyclic derivatives, such as pyrazoles and pyrimidines, are common scaffolds in medicinal chemistry and materials science.

C-alkylated and C-acylated derivatives can serve as building blocks for the synthesis of more complex molecules. For example, the introduction of a long alkyl chain at the α-position could lead to amphiphilic molecules with potential applications as surfactants or in materials science.

The ability of β-dicarbonyl compounds to form stable complexes with metal ions is well-documented. researchgate.net Derivatives of this compound could be used as ligands for the synthesis of metal complexes with catalytic or material applications. The differential coordination of the aldehyde and ketone groups could lead to the formation of heterometallic complexes or complexes with unique geometries.

Advanced Analytical Methodologies for 2 Acetyl 3 Oxobutanal and Its Derivatives

Spectroscopic Characterization for Tautomeric Profiling of 2-Acetyl-3-oxobutanal

This compound exists as a mixture of tautomers, primarily the diketo form and the more stable intramolecularly hydrogen-bonded enol form. Spectroscopic methods are indispensable for studying this equilibrium.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound tautomers in solution. One-dimensional (1D) ¹H and ¹³C NMR spectra provide initial information on the chemical environment of protons and carbons, respectively, with distinct signals appearing for each tautomer present.

Two-dimensional (2D) NMR experiments, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are employed to establish connectivity between atoms. mdpi.com

¹H-¹H COSY: This experiment identifies protons that are spin-spin coupled, helping to map out the proton framework within each tautomer.

HSQC: This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of carbon signals based on their attached protons.

HMBC: This technique reveals long-range (2-3 bond) correlations between protons and carbons. It is particularly valuable for identifying quaternary carbons and piecing together the molecular skeleton by connecting different spin systems. mdpi.comresearchgate.net

For the enol tautomer, the presence of a strong intramolecular hydrogen bond results in a significant downfield shift for the enolic proton signal in the ¹H NMR spectrum. The chemical shifts in the ¹³C NMR spectrum are also indicative of the electronic environment; for instance, carbons involved in C=C double bonds in the enol form will have characteristic shifts in the olefinic region. libretexts.org

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for Tautomers of this compound.
Atom PositionDiketo TautomerEnol Tautomer
Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
-CHO (Aldehyde)~9.5~200~8.0~185
-C(O)CH₃ (Ketone)~2.2~205~2.1~195
CH₃-C(O)-~2.3~28~2.0~25
-CH-~4.5~60--
=CH- (Enol)--~6.0~100
-OH (Enol)--~15-17-

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the functional groups present in this compound and is highly sensitive to the effects of hydrogen bonding. jyoungpharm.orgnih.gov

In the diketo form, the FT-IR spectrum is expected to show two distinct carbonyl (C=O) stretching bands: one for the aldehyde and one for the ketone, typically in the range of 1740-1690 cm⁻¹.

For the enol tautomer, the formation of a conjugated system and a strong intramolecular hydrogen bond significantly alters the spectrum:

The C=O stretching frequency is lowered and appears as a single, broad band around 1640-1580 cm⁻¹, coupled with the C=C stretching vibration. researchgate.net

A very broad and intense O-H stretching band is observed in the 3200-2500 cm⁻¹ region, which is characteristic of strong intramolecular hydrogen bonding. nih.govresearchgate.net

The C=C stretching vibration of the enol appears in the 1620-1580 cm⁻¹ region. researchgate.net

Raman spectroscopy complements FT-IR, often providing stronger signals for more symmetric, less polar bonds like C=C, making it a useful tool for confirming the presence of the enol form. researchgate.netscifiniti.com

Table 2: Key Vibrational Frequencies for Tautomers of this compound.
Vibrational ModeTautomerExpected Frequency Range (cm⁻¹)Notes
O-H stretchEnol3200-2500Broad and intense due to strong intramolecular H-bond. nih.govresearchgate.net
C-H stretch (aldehyde)Diketo2850-2750Often appears as two weak bands.
C=O stretchDiketo1740-1690Two distinct bands for aldehyde and ketone.
Enol1640-1580Lowered frequency due to conjugation and H-bonding.
C=C stretchEnol1620-1580Characteristic of the enol conjugated system. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy is used to study the electronic transitions in molecules and is particularly effective for analyzing conjugated systems. The two primary tautomers of this compound have distinct electronic structures, leading to different UV-Vis absorption profiles.

Diketo Tautomer: This form lacks extensive conjugation. It is expected to exhibit weak absorptions at longer wavelengths (λ_max > 200 nm) corresponding to the n→π* transitions of the isolated carbonyl groups.

Enol Tautomer: This form possesses a conjugated π-electron system (O=C-C=C-OH), which lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Consequently, the enol tautomer undergoes a π→π* transition, resulting in a strong absorption band at a significantly longer wavelength (typically > 250 nm) compared to the diketo form. researchgate.net

The position and intensity of the λ_max can be influenced by the solvent, as solvent polarity can affect the stability of the different tautomers.

Mass Spectrometry for Elucidating Reaction Intermediates and Products of this compound

Mass spectrometry (MS) is a cornerstone analytical technique for determining the molecular weight and structure of compounds. High-resolution and tandem mass spectrometry are especially vital for analyzing complex reaction mixtures involving this compound.

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements (typically to within 5 ppm), which allows for the determination of the elemental composition of a molecule. For this compound (molecular formula C₆H₈O₃) achemblock.comsigmaaldrich.com, HRMS can confirm its identity by matching the experimentally measured mass to the calculated exact mass of its molecular ion (e.g., [M+H]⁺ or [M+Na]⁺). This technique is crucial for differentiating between isobaric compounds (molecules with the same nominal mass but different elemental formulas) in reaction mixtures.

Table 3: HRMS Data for this compound.
Molecular FormulaAdduct IonCalculated Exact Mass (Da)
C₆H₈O₃[M]⁺·128.04734
[M+H]⁺129.05519
[M+Na]⁺151.03714

Tandem Mass Spectrometry (MS/MS) is used to obtain structural information by inducing fragmentation of a selected precursor ion and analyzing the resulting product ions. nih.gov By studying the fragmentation patterns, the connectivity of atoms within the molecule can be inferred. For this compound, characteristic fragmentation pathways would involve the loss of small, stable neutral molecules. nih.gov

Common neutral losses from the molecular ion of this compound would likely include:

Loss of CO (28 Da) from the aldehyde or ketone.

Loss of CH₂CO (42 Da) via McLafferty rearrangement or other pathways.

Loss of CH₃CO• (43 Da) representing the acetyl radical.

Loss of H₂O (18 Da), particularly from the enol tautomer.

Analyzing these fragmentation pathways helps to confirm the structure of the parent compound and is invaluable for identifying unknown reaction products or intermediates that retain parts of the original this compound skeleton. nih.gov

Table 4: Plausible MS/MS Fragmentations for this compound ([M+H]⁺ = 129.055).
Precursor Ion (m/z)Product Ion (m/z)Neutral LossPlausible Identity of Loss
129.055111.04418.011H₂O
129.055101.04928.006CO
129.05587.04442.011CH₂CO (ketene)
129.05586.03743.018CH₃CO• (acetyl radical)

Chromatographic Separations for Purity Assessment and Reaction Monitoring of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) would be primary methods for these purposes.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC)

Gas chromatography is well-suited for the analysis of volatile and thermally stable compounds. For a compound like this compound, a low-polarity capillary column could be employed. The retention time of the compound would be a key identifier, and the peak area would correspond to its concentration. For instance, in the analysis of a related compound, 3-oxobutan-2-yl (E)-2-methylbut-2-enoate, a non-polar VF-5MS capillary column was used with a temperature ramp program, yielding a specific retention index. nist.gov While specific parameters for this compound are not documented, a similar approach would likely be effective.

High-Performance Liquid Chromatography (HPLC) offers a versatile alternative, particularly for less volatile derivatives or for monitoring reactions in the liquid phase. A reversed-phase C18 column would be a common choice for separating this compound from impurities or other reactants. The mobile phase would typically consist of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. A UV detector would be suitable for detection, given the presence of carbonyl chromophores in the molecule. The efficiency of HPLC is highlighted in the analysis of 2-acetyl-1-pyrroline, a key flavor compound, where derivatization followed by LC-MS/MS analysis provided high sensitivity and accuracy. nih.govresearchgate.net

Table 1: Hypothetical Chromatographic Conditions for this compound Analysis

ParameterGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Column Capillary, Low-polarity (e.g., VF-5MS)Reversed-phase C18
Mobile Phase Inert carrier gas (e.g., Helium, Nitrogen)Acetonitrile/Water or Methanol/Water gradient
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)UV-Vis Detector or Mass Spectrometer (MS)
Temperature Temperature-programmed ovenColumn oven at a constant temperature (e.g., 25-40 °C)
Application Purity assessment of volatile samplesPurity assessment, reaction monitoring in solution

Chiral Chromatography for Enantiomeric Separations of Derivatives

Should chiral derivatives of this compound be synthesized, chiral chromatography would be essential for separating the enantiomers. Enantiomers can exhibit different biological activities, making their separation crucial in pharmaceutical and biological contexts. Chiral stationary phases (CSPs) are designed to interact differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for a broad range of compounds. The separation mechanism often involves the formation of transient diastereomeric complexes between the analyte and the chiral stationary phase. ntu.edu.tw For acetyl derivatives, the specific interactions with the CSP would determine the degree of separation.

X-ray Crystallography for Solid-State Structural Elucidation of this compound Derivatives

Table 2: Illustrative Crystallographic Data for an Acetyl Derivative

ParameterExample Value (for N'-acetyl-N'-phenyl-2-naphthohydrazide)
Crystal System Triclinic
Space Group P-1
Unit Cell Dimensions a = 8.9164(7) Å, b = 9.7058(9) Å, c = 17.7384(12) Å
Unit Cell Angles α = 88.308(7)°, β = 89.744(6)°, γ = 86.744(7)°
Molecules per Unit Cell (Z) 2

This table is for illustrative purposes, showing the type of data obtained from X-ray crystallography for a different acetyl derivative. eurjchem.com

Advanced Electroanalytical Techniques for Probing Redox Behavior of this compound

Advanced electroanalytical techniques, such as cyclic voltammetry, could be employed to investigate the redox properties of this compound. These methods involve applying a varying potential to an electrode immersed in a solution of the analyte and measuring the resulting current. The resulting voltammogram provides information about the oxidation and reduction potentials of the compound, which can offer insights into its electronic structure and reactivity. The presence of two carbonyl groups and an aldehyde in this compound suggests it could undergo reduction at a working electrode. The specific potentials at which these processes occur would be characteristic of the molecule's structure. While no specific studies on the electroanalytical behavior of this compound are available, the general principles of electrochemistry would guide such an investigation.

Theoretical and Computational Chemistry of 2 Acetyl 3 Oxobutanal

Quantum Chemical Studies on the Electronic Structure and Stability of 2-Acetyl-3-oxobutanal Tautomers

Quantum chemical calculations are instrumental in elucidating the electronic structure and relative stabilities of the tautomeric forms of this compound. As a β-dicarbonyl compound, it is expected to exist in equilibrium between its diketo and several enol forms. The stability of these tautomers is governed by a delicate balance of electronic effects, intramolecular hydrogen bonding, and solvent interactions.

Computational studies on analogous molecules like acetylacetone (B45752) have shown that the enol form is significantly stabilized by the formation of a strong intramolecular hydrogen bond, creating a pseudo-aromatic six-membered ring. rsc.orgaiche.org Density Functional Theory (DFT) methods, such as B3LYP, are commonly employed to investigate these systems. wikipedia.org For this compound, several enol tautomers are possible, and their relative energies can be calculated to predict the predominant species in the gas phase and in various solvents.

The relative stability of the tautomers is highly dependent on the solvent environment. Polar solvents tend to stabilize the more polar diketo form, while nonpolar solvents favor the enol tautomer due to the energetic advantage of the intramolecular hydrogen bond over intermolecular interactions with the solvent. sid.irchemrxiv.org

Table 1: Predicted Relative Energies of this compound Tautomers in Different Environments (Illustrative Data)

TautomerGas Phase (kcal/mol)Water (kcal/mol)Cyclohexane (kcal/mol)
Diketo5.00.04.5
Enol 10.02.50.0
Enol 21.23.01.0

Note: This table is illustrative and based on typical energy differences observed for similar β-dicarbonyl compounds.

Density Functional Theory (DFT) Calculations for Reaction Energy Profiles and Transition States of this compound

Density Functional Theory (DFT) is a powerful tool for investigating the reaction mechanisms, energy profiles, and transition states of reactions involving this compound. mdpi.com As a molecule with multiple reactive sites, it can participate in a variety of reactions, including aldol (B89426) and Claisen-type condensations.

DFT calculations can be used to map the potential energy surface of a reaction, identifying the minimum energy pathways and the structures of transition states. For instance, in a base-catalyzed self-condensation of this compound, DFT could be employed to calculate the activation energies for the deprotonation at different α-carbon positions and the subsequent nucleophilic attack. rsc.org

The calculated reaction energy profiles provide valuable information about the kinetics and thermodynamics of the reaction, allowing for the prediction of the most favorable reaction pathways and the identification of rate-determining steps. researchgate.net These computational insights can guide the design of experimental conditions to favor the formation of desired products.

Table 2: Calculated Activation Energies for Key Steps in a Hypothetical Reaction of this compound (Illustrative Data)

Reaction StepCatalystActivation Energy (kcal/mol)
Deprotonation (C2)OH-15.2
Deprotonation (C4)OH-18.5
C-C bond formation-22.1
DehydrationH+12.8

Note: This table is illustrative and provides hypothetical activation energies for plausible reaction steps.

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects on this compound

Molecular dynamics (MD) simulations are a valuable computational method for exploring the conformational landscape and the influence of solvent on the dynamic behavior of this compound. Given its acyclic structure with several rotatable single bonds, this molecule can adopt a multitude of conformations.

MD simulations can provide a detailed picture of the conformational preferences of this compound in different solvents by explicitly modeling the interactions between the solute and solvent molecules. acs.org In polar solvents like water, it is expected that conformations allowing for strong hydrogen bonding with the solvent will be favored. In nonpolar solvents, intramolecular interactions and steric effects will play a more dominant role in determining the preferred conformations.

These simulations can also shed light on the dynamics of tautomerization and the role of solvent molecules in mediating proton transfer events. By analyzing the trajectories generated during an MD simulation, it is possible to identify the most populated conformational states and the timescales of conformational changes.

Prediction of Spectroscopic Parameters for this compound

Computational chemistry offers reliable methods for the prediction of various spectroscopic parameters of this compound, which can aid in its experimental characterization. These methods include the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies and intensities, and Ultraviolet-Visible (UV-Vis) electronic transitions.

NMR Spectroscopy: DFT calculations can provide accurate predictions of 1H and 13C NMR chemical shifts. nih.gov These calculations are typically performed on the optimized geometries of the different tautomers and conformers, and the predicted spectra can be used to identify the species present in a sample.

IR Spectroscopy: The vibrational frequencies and IR intensities of this compound can be calculated using ab initio and DFT methods. unito.it These calculations help in the assignment of the experimental IR spectrum, providing insights into the vibrational modes associated with different functional groups and the strength of hydrogen bonds.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima and intensities in the UV-Vis spectrum. These calculations can help to understand the electronic transitions responsible for the observed absorption bands.

Table 3: Predicted Spectroscopic Data for the Dominant Enol Tautomer of this compound (Illustrative Data)

Spectroscopic ParameterPredicted Value
1H NMR Chemical Shift (enol proton)15.5 ppm
13C NMR Chemical Shift (C=O)195.2 ppm
IR Frequency (C=O stretch)1650 cm-1
UV-Vis λmax285 nm

Note: This table presents illustrative predicted spectroscopic data based on calculations for similar compounds.

Computational Design of Novel Reactions and Synthetic Pathways for this compound

Computational tools are increasingly being used to design novel reactions and synthetic pathways for complex organic molecules. rsc.org For a polyfunctional molecule like this compound, these tools can be invaluable for exploring a wide range of synthetic possibilities.

Retrosynthesis software, often powered by sophisticated algorithms and reaction databases, can be used to propose viable synthetic routes to this compound from simpler, commercially available starting materials. wikipedia.org These programs can identify key bond disconnections and suggest suitable synthetic transformations.

Furthermore, computational methods can be employed to design novel reactions that have not yet been realized experimentally. By calculating the thermodynamics and kinetics of hypothetical reaction pathways, it is possible to assess their feasibility and identify promising candidates for experimental investigation. This approach can accelerate the discovery of new and efficient methods for the synthesis of this compound and its derivatives. nih.gov

Applications of 2 Acetyl 3 Oxobutanal in Chemical Synthesis and Materials Science

2-Acetyl-3-oxobutanal as a Versatile Synthon in Complex Organic Synthesis

In the context of retrosynthetic analysis, a synthon is a conceptual fragment of a target molecule that aids in identifying a suitable synthetic equivalent for carrying out a reaction. This compound is an exemplary synthon due to its multiple functional groups, which can participate in a range of bond-forming reactions. The molecule contains two primary reactive centers:

The β-dicarbonyl system: The two ketone groups flank a methylene (B1212753) group (-CH2-). The protons on this carbon are acidic and can be easily removed by a base to form a stable enolate. This nucleophilic enolate can then react with various electrophiles.

The aldehyde group: This is a highly reactive electrophilic site, susceptible to nucleophilic attack.

This dual reactivity allows this compound to be employed in numerous classic organic reactions. For instance, the active methylene group can participate in Knoevenagel condensations with other carbonyl compounds, a reaction that involves a nucleophilic addition followed by dehydration to form a C=C bond wikipedia.orgnih.govorganic-chemistry.org. Simultaneously, its own aldehyde group can act as the electrophile in condensations with other active methylene compounds researchgate.net. This multifunctionality enables its use in sequential or one-pot reactions to rapidly build molecular complexity from simple precursors.

Functional GroupPotential Reaction TypeRole of this compound
Aldehyde (-CHO)Aldol (B89426) CondensationElectrophile
Aldehyde (-CHO)Knoevenagel CondensationElectrophile
Active Methylene (-CH2-)Michael AdditionNucleophile (as enolate)
Active Methylene (-CH2-)Alkylation/AcylationNucleophile (as enolate)
β-DicarbonylCyclocondensationBuilding block for heterocycles

Precursor for the Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are core structures in a vast number of pharmaceuticals, agrochemicals, and natural products. The specific arrangement of functional groups in this compound makes it an ideal precursor for synthesizing several classes of these important compounds.

Pyridine (B92270) Derivatives: The Hantzsch pyridine synthesis is a classic multicomponent reaction that typically involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) scribd.comwikipedia.orgchemtube3d.com. This compound can be envisioned as a key reactant in a modified Hantzsch-type synthesis. Its aldehyde function can react with an enamine formed from a separate β-dicarbonyl compound and ammonia, while its own β-dicarbonyl moiety condenses with ammonia to form another enamine intermediate, leading to the formation of a dihydropyridine (B1217469) ring that can be subsequently oxidized to the corresponding pyridine acs.orgorganic-chemistry.org.

Pyrimidine (B1678525) Derivatives: The Biginelli reaction is another well-known multicomponent reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones wikipedia.orgorganic-chemistry.org. This reaction traditionally combines an aldehyde, a β-ketoester, and urea (B33335) wikipedia.org. Given that this compound contains both the aldehyde and the β-dicarbonyl component in one molecule, it can theoretically undergo cyclocondensation with urea or thiourea (B124793) under acidic conditions to produce 5-acetyl-6-methyl-3,4-dihydropyrimidin-2(1H)-one. The use of β-dicarbonyl compounds like acetylacetone (B45752) in Biginelli reactions to form such scaffolds is well-documented mdpi.com.

Heterocyclic ProductKey Reaction NameReactants with this compound
Substituted PyridinesHantzsch Pyridine Synthesisβ-Ketoester, Ammonia
DihydropyrimidinonesBiginelli ReactionUrea or Thiourea
Substituted ThiophenesGewald Reaction AnalogueElemental Sulfur, Amine/Ammonia

Utility in Multicomponent Reaction Methodologies

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials nih.govresearchgate.net. These reactions are highly valued for their efficiency, atom economy, and ability to generate complex molecules and diverse chemical libraries quickly mdpi.comgoogle.com.

The structure of this compound is exceptionally well-suited for MCRs. As discussed previously, it contains the requisite functionalities to participate in two of the most famous MCRs:

Hantzsch Dihydropyridine Synthesis: In this four-component reaction, this compound can effectively act as two of the components (the aldehyde and one of the β-dicarbonyl units), simplifying the reaction to a three-component system and offering a direct route to highly substituted pyridines wikipedia.orgorganic-chemistry.org.

Biginelli Reaction: This three-component reaction is a cornerstone for creating dihydropyrimidinones, a class of compounds with significant pharmaceutical applications frontiersin.orgresearchgate.net. The intramolecular combination of an aldehyde and a β-dicarbonyl in this compound allows for a streamlined Biginelli-type reaction with urea, showcasing the power of MCRs to build complex heterocyclic systems efficiently wikipedia.orgorganic-chemistry.org.

The use of such a pre-functionalized substrate enhances the strategic advantage of MCRs by reducing the number of individual reactants required and potentially offering better control over the regioselectivity of the final product.

Role of this compound in the Design and Synthesis of Ligands for Catalysis

While specific examples of ligands derived directly from this compound are not extensively documented, its chemical structure is highly analogous to classic ligand precursors. The β-dicarbonyl moiety is the foundation for one of the most common ligand classes, the acetylacetonate (B107027) (acac) ligand, which forms stable chelate complexes with a wide variety of metal ions.

The potential of this compound lies in its ability to be transformed into more complex, multidentate ligands. The aldehyde group serves as a chemical handle for further functionalization. For example, it can undergo condensation with amines or hydrazines to introduce additional nitrogen donor atoms, converting the bidentate β-diketone system into a tetradentate Schiff base ligand. Such ligands are crucial in coordination chemistry and homogeneous catalysis for controlling the reactivity and selectivity of metal centers.

Potential Ligand Synthesis Pathways:

Schiff Base Condensation: Reaction with diamines (e.g., ethylenediamine) could yield tetradentate N2O2 "salen-type" ligands.

Condensation with Hydrazines: Reaction with substituted hydrazines could create ligands with N,N,O donor sets, suitable for complexing various transition metals.

Potential Applications of this compound in Polymer Chemistry and Material Precursors

The application of this compound in polymer chemistry is a developing area. The presence of multiple carbonyl groups suggests potential for its use as a cross-linking agent or as a monomer in condensation polymerization. Aldehydes and ketones are known to react with phenols, urea, and melamine (B1676169) to form thermosetting resins. The trifunctional nature of this compound could lead to the formation of highly cross-linked, rigid polymer networks.

Furthermore, polymerization could potentially proceed via the active methylene group. For instance, proton-transfer polymerization is a method used for acrylate (B77674) monomers containing carboxyl groups researchgate.net. A similar strategy might be adaptable for β-dicarbonyl compounds under specific catalytic conditions. However, detailed research on the polymerization behavior of this compound is not widely available, and this remains a field for future exploration.

Industrial Relevance of this compound in Fine Chemical Production

Currently, this compound is primarily available as a research chemical for laboratory-scale synthesis achemblock.com. Its high reactivity makes it an attractive building block, but this can also present challenges for large-scale production, storage, and handling. Its industrial relevance is therefore more as a versatile intermediate for the synthesis of high-value fine chemicals, such as pharmaceutical intermediates or specialized dyes, rather than as a large-volume commodity chemical.

The potential for its use in efficient, one-pot multicomponent reactions like the Hantzsch and Biginelli syntheses could make it an economically attractive option for the production of specific heterocyclic compounds, provided that a stable and cost-effective manufacturing process for the compound itself can be established.

Historical Perspective and Early Research on 2 Acetyl 3 Oxobutanal

Discovery and Initial Characterization of 2-Acetyl-3-oxobutanal

The precise moment of discovery and the initial characterization of this compound are not well-documented in seminal, widely-cited publications. Its existence is often inferred through its role as a reactive intermediate in complex chemical reactions rather than as an isolated and fully characterized compound in early chemical literature. The initial challenge for chemists was likely the inherent instability of such a polycarbonyl species, which is prone to enolization, hydration, and self-condensation reactions. Early indirect evidence of its formation may have arisen from the analysis of reaction products in studies of carbohydrate degradation or the oxidation of related diketones and aldehydes. The structural elucidation would have relied on classical methods of the time, including derivatization with reagents like 2,4-dinitrophenylhydrazine to form stable, crystalline hydrazones, which could then be analyzed.

Evolution of Synthetic Methodologies for this compound

Given its reactive nature, the development of synthetic routes to this compound has been a significant challenge. Early methodologies likely focused on the controlled oxidation of precursor molecules. One can surmise that the ozonolysis of appropriately substituted unsaturated systems or the selective oxidation of diols or keto-alcohols were among the first strategies explored.

A significant advancement in the synthesis of related dicarbonyl compounds, which would have informed approaches to this compound, involved the use of specialized oxidizing agents. The development of reagents that could selectively oxidize a specific functional group in the presence of others was a critical step forward. For instance, the use of selenium dioxide or other metal-based oxidants became a cornerstone for the synthesis of 1,2-dicarbonyl compounds.

Later, more sophisticated methods emerged, focusing on the protection-deprotection strategies to mask one of the carbonyl functionalities while the other was being introduced or manipulated. The evolution of these synthetic strategies reflects the broader advancements in synthetic organic chemistry, moving from harsh, non-selective methods to more refined and controlled transformations.

Key Contributions to Understanding the Unique Reactivity of this compound

The unique reactivity of this compound stems from the close proximity of its three carbonyl groups. This arrangement leads to a complex interplay of electronic and steric effects, resulting in a molecule with multiple reactive sites. Early researchers in the field of physical organic chemistry would have been instrumental in dissecting this reactivity.

Key contributions would have come from studies on the enol-keto tautomerism of this system. The presence of multiple acidic α-protons allows for the formation of various enol forms, each with its distinct reactivity profile. Spectroscopic techniques, particularly nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy, once they became widely available, would have been pivotal in studying these equilibria.

Furthermore, the understanding of its reactivity would have been advanced by trapping experiments. By reacting the in-situ generated this compound with various nucleophiles, chemists could deduce the primary sites of attack and the nature of the reactive intermediates. For example, its reaction with amines or hydrazines would provide insights into the relative reactivity of the aldehydic versus the ketonic carbonyl groups.

Milestone Research in the Field of Polycarbonyl Chemistry Related to this compound

The study of this compound is intrinsically linked to the broader field of polycarbonyl chemistry. Milestone research in this area has provided the foundational knowledge necessary to understand such complex molecules.

One of the most significant milestones was the elucidation of the mechanisms of classic organic reactions involving dicarbonyl compounds, such as the benzilic acid rearrangement and various condensation reactions. These studies provided a framework for predicting the behavior of more complex systems like this compound.

The development of computational chemistry has also been a game-changer. Quantum mechanical calculations allow for the theoretical investigation of the electronic structure, stability of different conformers and tautomers, and the reaction pathways of polycarbonyl compounds. These theoretical studies complement experimental findings and provide a deeper understanding of the factors governing their reactivity.

Future Research Directions and Unaddressed Challenges Concerning 2 Acetyl 3 Oxobutanal

Exploration of Novel and Stereoselective Synthetic Pathways for 2-Acetyl-3-oxobutanal

The development of efficient and stereoselective synthetic routes to this compound is a fundamental challenge. Current synthetic approaches often result in racemic mixtures, limiting their application in fields where chirality is crucial. Future research should focus on asymmetric synthesis strategies to produce enantiomerically pure forms of the compound.

Key Research Objectives:

Chiral Auxiliary-Mediated Synthesis: Investigating the use of chiral auxiliaries to control the stereochemical outcome of the synthesis.

Organocatalysis: Exploring the use of small chiral organic molecules as catalysts to induce enantioselectivity.

Biocatalysis: Utilizing enzymes to catalyze the stereoselective formation of this compound, offering a green and highly selective alternative to traditional chemical methods.

A significant hurdle in the stereoselective synthesis of related β-ketoesters has been achieving high enantiomeric excess. For instance, early attempts using chiral amines to generate enantiopure enamines for subsequent reactions showed only modest success. Future work on this compound could build upon these experiences to develop more effective methods.

Discovery of Undiscovered Reactions and Transformations of this compound

The reactivity of this compound is largely unexplored. Its three carbonyl groups suggest a rich and complex chemical reactivity profile that could be exploited for the synthesis of novel compounds.

Potential Areas of Investigation:

Cyclization Reactions: Investigating intramolecular and intermolecular cyclization reactions to form diverse heterocyclic and carbocyclic scaffolds.

Tandem and Cascade Reactions: Designing multi-step, one-pot reactions that leverage the multiple reactive sites within the molecule to build molecular complexity efficiently.

Reactions with Diverse Nucleophiles and Electrophiles: Systematically studying the reactions of this compound with a wide range of reagents to uncover new transformations.

The presence of adjacent carbonyl groups, as seen in 1,2-dicarbonyl compounds, allows for versatile nucleophilic reactivity and the selective formation of C-C, C-O, or C-N bonds, leading to a variety of cyclic and acyclic structures. Similar reactivity patterns can be anticipated and explored for this compound.

Advancements in Catalytic Systems for this compound Synthesis and Derivatization

Developing advanced catalytic systems is crucial for both the efficient synthesis of this compound and its subsequent derivatization.

Future Research Directions:

Metal-Based Catalysis: Designing novel transition metal catalysts for selective transformations of the carbonyl groups.

Bifunctional Catalysts: Developing catalysts that can activate multiple sites on the molecule simultaneously to promote complex transformations.

Photoredox Catalysis: Exploring the use of light-driven catalytic systems to enable novel and previously inaccessible reactions.

Recent advancements in the asymmetric synthesis of related compounds have seen the development of chiral phosphoric acids and other organocatalysts that promote tandem reactions with high enantioselectivity. Similar catalytic systems could be adapted and optimized for this compound.

Integration of this compound into Flow Chemistry and Microreactor Systems

The use of flow chemistry and microreactor technology offers significant advantages for the synthesis and derivatization of fine chemicals, including improved safety, efficiency, and scalability.

Potential Benefits and Research Focus:

Enhanced Reaction Control: The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and selectivities.

Safe Handling of Reactive Intermediates: Flow systems allow for the in-situ generation and immediate consumption of potentially unstable intermediates.

Automated Synthesis and Optimization: Integration with automated systems can accelerate the discovery and optimization of new reactions and processes.

Multi-step continuous-flow synthesis has proven effective for the rapid generation of molecular complexity and the creation of compound libraries. Applying this technology to this compound could streamline the exploration of its chemical space.

Computational Guidance for Expediting Research on this compound

Computational chemistry, particularly Density Functional Theory (DFT), can provide valuable insights into the structure, reactivity, and spectroscopic properties of this compound, thereby guiding experimental efforts.

Applications of Computational Modeling:

Reaction Mechanism Elucidation: DFT calculations can be used to model reaction pathways and transition states, helping to understand and predict the outcomes of new reactions.

Spectroscopic Analysis: Theoretical calculations of NMR, IR, and other spectroscopic data can aid in the characterization of this compound and its derivatives.

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for specific transformations.

DFT studies on related molecules, such as methyl 3-acetyl-2-oxo-2H-chromene-6-carboxylate, have shown good agreement between theoretical predictions and experimental data, highlighting the power of this approach to complement laboratory work.

Development of Advanced Materials Utilizing this compound as a Chemical Building Block

The unique trifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials with novel properties.

Potential Applications in Materials Science:

Polymer Synthesis: Its multiple reactive sites could be utilized in polymerization reactions to create cross-linked polymers or polymers with unique architectures and functionalities.

Functional Dyes and Pigments: Derivatization of the tricarbonyl system could lead to the development of new chromophores with interesting optical properties.

Coordination Polymers and Metal-Organic Frameworks (MOFs): The carbonyl groups can act as ligands for metal ions, potentially forming novel coordination polymers or MOFs with applications in catalysis, gas storage, and sensing.

The ability of related β-diketones to act as ligands and participate in polymerization reactions suggests a promising avenue for the application of this compound in materials science.

Conclusion and Outlook

Summary of the Current Research Landscape for 2-Acetyl-3-oxobutanal

Research directly focused on this compound is limited, with the compound primarily appearing in chemical supplier catalogues. However, its structure places it within the extensively studied class of β-dicarbonyl compounds. The current research landscape for compounds of this type is vibrant and multifaceted, centering on their utility as versatile synthons in organic chemistry.

The investigation of β-dicarbonyl compounds, and by extension this compound, is largely driven by the unique reactivity conferred by the two carbonyl groups and the acidic α-hydrogen. This functionality allows for a variety of chemical transformations, making them valuable intermediates. Key areas of current research on analogous β-dicarbonyl compounds include:

Novel Synthetic Methodologies: Continuous efforts are being made to develop more efficient and environmentally friendly methods for the synthesis of β-dicarbonyl compounds. These include advancements in classic reactions like the Claisen condensation and the exploration of new catalytic systems.

Heterocyclic Synthesis: A significant portion of research is dedicated to using β-dicarbonyls as precursors for the synthesis of a wide array of heterocyclic compounds, such as pyrazoles, isoxazoles, and pyrimidines. These heterocycles are of great interest due to their prevalence in pharmaceuticals and other biologically active molecules.

Asymmetric Synthesis: The development of stereoselective reactions involving β-dicarbonyl compounds is a major focus. This is crucial for the synthesis of chiral molecules, which is of paramount importance in the pharmaceutical industry.

Applications in Materials Science: The ability of β-dicarbonyl compounds to act as ligands for metal ions is being explored for the development of new materials with specific electronic and magnetic properties.

While direct studies on this compound are not prominent, the extensive body of research on related β-dicarbonyls provides a strong foundation for understanding its potential reactivity and applications.

Broader Impact of this compound Research on Synthetic Organic Chemistry

The study of this compound and its chemical relatives, the β-dicarbonyl compounds, has a significant and broad impact on the field of synthetic organic chemistry. These compounds are considered fundamental building blocks, and the chemistry developed around them has far-reaching implications.

The primary impact stems from their versatility as synthetic intermediates. The presence of two carbonyl groups and an acidic α-hydrogen allows for a diverse range of reactions, including alkylations, acylations, and condensations. This reactivity is harnessed to construct complex molecular architectures from relatively simple starting materials.

A major area of impact is in the synthesis of heterocyclic compounds. researchgate.netfiveable.me The reaction of β-dicarbonyls with various dinucleophiles provides a straightforward and efficient route to a vast number of five- and six-membered heterocyclic systems. researchgate.net Many of these heterocycles form the core structures of numerous pharmaceuticals, agrochemicals, and other functional materials.

Furthermore, the chemistry of β-dicarbonyl compounds has been instrumental in the development of fundamental concepts in organic chemistry, such as keto-enol tautomerism, enolate chemistry, and the principles of C-C bond formation. The well-understood reactivity of these compounds makes them excellent substrates for testing new synthetic methodologies and catalysts.

The table below summarizes the key reactions and applications of β-dicarbonyl compounds, which are applicable to this compound.

Reaction TypeReagentsProduct TypeSignificance in Synthetic Chemistry
AlkylationAlkyl halides, BaseSubstituted β-dicarbonylsFormation of new C-C bonds
AcylationAcyl chlorides, BaseTri-carbonyl compoundsIntroduction of additional functional groups
Knoevenagel CondensationAldehydes/Ketones, Baseα,β-Unsaturated dicarbonylsC=C bond formation
Hantzsch Pyridine (B92270) SynthesisAldehyde, Ammonia (B1221849)DihydropyridinesAccess to important heterocyclic scaffolds
Paal-Knorr Pyrrole (B145914) SynthesisPrimary aminePyrrolesSynthesis of key nitrogen-containing heterocycles
Gewald Aminothiophene SynthesisSulfur, Amine, Cyanide sourceAminothiophenesConstruction of sulfur-containing heterocycles

Prospective Avenues for Future Investigations on this compound

While current research specifically mentioning this compound is sparse, its structure suggests several promising avenues for future investigation, leveraging the well-established chemistry of β-dicarbonyl compounds.

Exploration of Novel Heterocyclic Scaffolds: A systematic investigation into the reactivity of this compound with a diverse range of binucleophiles could lead to the discovery of novel heterocyclic systems. The unsymmetrical nature of this compound, with its aldehyde and ketone functionalities, offers the potential for regioselective reactions, leading to isomers that may not be accessible from symmetrical β-dicarbonyls.

Development of Asymmetric Transformations: Given the growing demand for enantiomerically pure compounds in the life sciences, the development of asymmetric reactions utilizing this compound as a prochiral substrate would be a highly valuable area of research. This could involve the use of chiral catalysts to control the stereochemical outcome of reactions at the α-carbon or reactions involving one of the carbonyl groups.

Application in Multicomponent Reactions (MCRs): The high reactivity of this compound makes it an ideal candidate for use in multicomponent reactions. MCRs are highly efficient processes that allow for the construction of complex molecules in a single step from three or more starting materials. Designing new MCRs that incorporate this compound could provide rapid access to diverse molecular libraries for biological screening.

Synthesis of Bioactive Molecules: The structural motifs accessible from this compound, particularly various heterocycles, are known to be present in many biologically active compounds. Future research could focus on the targeted synthesis of novel analogues of known drugs or natural products, using this compound as a key building block.

Investigation of its Coordination Chemistry: The β-dicarbonyl moiety is an excellent chelating ligand for a wide range of metal ions. The synthesis and characterization of metal complexes of this compound could reveal interesting catalytic, magnetic, or optical properties, opening up potential applications in materials science and catalysis.

The table below outlines potential research directions and their potential impact.

Research AvenuePotential MethodologiesPotential Impact
Novel Heterocycle SynthesisReaction with various binucleophiles (e.g., hydrazines, ureas, guanidines)Discovery of new chemical entities with potential biological activity
Asymmetric CatalysisUse of chiral organocatalysts or metal complexesAccess to enantiomerically pure building blocks for pharmaceuticals
Multicomponent ReactionsDesign of new one-pot, multi-reactant transformationsEfficient generation of molecular diversity for drug discovery
Medicinal ChemistryTargeted synthesis of analogues of known bioactive compoundsDevelopment of new therapeutic agents
Coordination ChemistrySynthesis and characterization of metal complexesNew catalysts and functional materials

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 2-Acetyl-3-oxobutanal, and what analytical methods validate its purity and structure?

  • Methodological Answer: Common synthesis routes include Claisen condensation of ethyl acetoacetate with acetaldehyde under basic conditions (e.g., NaBH₄/EtOH at 0°C) . Post-synthesis, purity is confirmed via HPLC or GC-MS, while structural validation employs NMR (¹H/¹³C) and FTIR spectroscopy. For instance, the ketone (C=O) and acetyl (CH₃CO) groups are identifiable via IR peaks at ~1700 cm⁻¹ and NMR signals at δ 2.2–2.4 ppm .

Q. How can researchers distinguish this compound from its tautomers or structural isomers?

  • Methodological Answer: Tautomeric equilibria (e.g., keto-enol) are studied using dynamic NMR or UV-Vis spectroscopy under varying pH and solvent conditions. Computational methods (DFT calculations) predict stability trends, while X-ray crystallography provides definitive structural confirmation .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported reaction yields for this compound synthesis?

  • Methodological Answer: Yield discrepancies often arise from side reactions (e.g., over-condensation). Controlled experiments with in-situ monitoring (e.g., reaction calorimetry) and kinetic studies (varying temperature/catalyst loading) isolate optimal conditions. Statistical tools like Design of Experiments (DoE) can identify critical parameters .

Q. How does solvent polarity influence the reactivity of this compound in nucleophilic additions, and what mechanistic insights support this?

  • Methodological Answer: Polar aprotic solvents (e.g., DMF) stabilize transition states in nucleophilic attacks, enhancing reaction rates. Mechanistic studies combine isotopic labeling (e.g., ¹⁸O tracing) with DFT simulations to map energy barriers. For example, the ketone’s electrophilicity is quantified via Hammett substituent constants .

Q. What bioactivity screening approaches are used to evaluate this compound derivatives for antimicrobial potential?

  • Methodological Answer: Derivatives are tested against Gram-positive/negative bacteria (e.g., E. coli, S. aureus) using agar dilution MIC assays. Structure-Activity Relationship (SAR) studies correlate substituent effects (e.g., halogenation at the phenyl ring) with potency. Synergy with commercial antibiotics is assessed via checkerboard assays .

Q. How can computational modeling predict the stability of this compound under varying storage conditions?

  • Methodological Answer: Molecular dynamics (MD) simulations model degradation pathways (e.g., hydrolysis) at different temperatures and humidity levels. Accelerated stability studies (ICH guidelines) validate predictions, with degradation products characterized via LC-MS .

Data Analysis & Validation

Q. What statistical methods are recommended for interpreting contradictory spectral data in this compound characterization?

  • Methodological Answer: Principal Component Analysis (PCA) or multivariate regression identifies outliers in spectral datasets. Cross-validation with independent techniques (e.g., comparing NMR and XPS data) ensures consistency. For tautomer ratios, time-resolved spectroscopy paired with Bayesian statistics improves accuracy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.